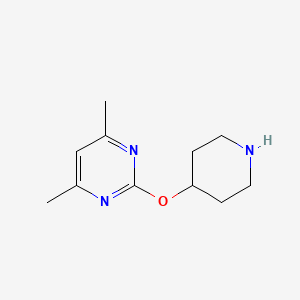

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

Description

Properties

IUPAC Name |

4,6-dimethyl-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONCYNMBBPQIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While a specific CAS Number for this molecule is not readily found in public databases, indicating its potential novelty or limited public documentation, this guide furnishes a comprehensive profile based on its chemical structure. This document will cover its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, methods for its structural elucidation, and an exploration of its potential pharmacological applications based on the known bioactivities of structurally related pyrimidine derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] These six-membered heterocyclic compounds, containing two nitrogen atoms at positions 1 and 3, are integral to the structure of nucleobases in DNA and RNA.[3] The versatile nature of the pyrimidine ring allows for extensive functionalization, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This guide focuses on the specific derivative, 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, which incorporates a piperidine moiety linked through an ether bond, a structural motif with significant potential for modulating biological activity.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is crucial for its synthesis, handling, and formulation. The key properties of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine are summarized below.

| Property | Value | Source |

| IUPAC Name | 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine | - |

| Molecular Formula | C₁₁H₁₇N₃O | Calculated |

| Molecular Weight | 207.27 g/mol | Calculated[6][7][8][9][] |

| CAS Number | Not available in public databases | - |

Chemical Structure:

Caption: Chemical structure of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine.

Synthesis and Purification

The synthesis of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine can be efficiently achieved through a Williamson ether synthesis.[11][12][13] This well-established method involves the reaction of an alkoxide with a suitable alkyl halide. In this proposed synthesis, the alkoxide of 4-hydroxypiperidine reacts with 2-chloro-4,6-dimethylpyrimidine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol

Materials:

-

2-Chloro-4,6-dimethylpyrimidine

-

4-Hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 4-hydroxypiperidine.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-chloro-4,6-dimethylpyrimidine (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the pyrimidine ring (a singlet integrating to 6H), the pyrimidine ring proton (a singlet integrating to 1H), and distinct signals for the protons of the piperidine ring, including the methine proton at the 4-position and the methylene protons at the 2, 3, 5, and 6-positions. The NH proton of the piperidine ring should also be observable.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display unique resonances for each carbon atom in the molecule, including the methyl carbons, the carbons of the pyrimidine ring, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₁₇N₃O) by providing an accurate mass measurement of the molecular ion ([M+H]⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H, C=N, C-O, and N-H stretching vibrations.

Potential Applications and Pharmacological Insights

While specific biological data for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine is not widely available, the pyrimidine scaffold is a well-known pharmacophore with a broad range of biological activities.[14][15] Derivatives of pyrimidine have been extensively investigated and developed as therapeutic agents.[1][3]

Potential Therapeutic Areas:

-

Oncology: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases and other signaling pathways involved in cell proliferation and survival.[5][16] The 4,6-dimethylpyrimidine core, in particular, has been incorporated into molecules with demonstrated antitumor effects.

-

Infectious Diseases: The pyrimidine nucleus is a key component in a number of antibacterial, antifungal, and antiviral drugs.[3] These compounds can act by inhibiting essential enzymes in pathogens or by interfering with their replication processes.

-

Inflammatory Disorders: Certain pyrimidine derivatives have shown significant anti-inflammatory properties, suggesting their potential use in treating a variety of inflammatory conditions.[15]

-

Central Nervous System (CNS) Disorders: The structural versatility of pyrimidines has also led to their exploration as agents targeting CNS disorders.

The incorporation of the (piperidin-4-yloxy) moiety may influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, while also providing a vector for further structural modifications to optimize biological activity and selectivity.

Safety and Handling

As with any chemical compound, 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.

Conclusion

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine represents a potentially valuable scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, a reliable synthetic route, and insights into its potential pharmacological relevance. The information presented herein is intended to facilitate further research and exploration of this and related compounds within the scientific community.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. (2021). Journal of Heterocyclic Chemistry.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.

- Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv

- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules, 27(19), 6296.

- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(3), 1033.

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Williamson ether synthesis. (2023). In Wikipedia. Retrieved from [Link]

- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317.

-

Molecular Weight Calculator. (n.d.). Good Calculators. Retrieved from [Link]

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 214-220.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Molecules, 29(19), 4496.

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

-

Molecular Weight Calculator. (n.d.). Omni Calculator. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchtrend.net [researchtrend.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 7. Molecular Weight Calculator | Vulcanchem [vulcanchem.com]

- 8. Molecular Weight Calculator [calculatorsoup.com]

- 9. omnicalculator.com [omnicalculator.com]

- 11. byjus.com [byjus.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. jddtonline.info [jddtonline.info]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico to In Vitro Profiling: Predicted Biological Activity of Dimethyl Pyrimidine-Piperidine Derivatives

Executive Summary

The Privileged Scaffold Paradigm The dimethyl pyrimidine-piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. This guide analyzes the predicted biological activity of this scaffold, specifically focusing on its dual-potential as a GPR119 agonist (Metabolic Disorders) and a Type I/II Kinase Inhibitor (Oncology).

By integrating in silico molecular modeling with empirical Structure-Activity Relationship (SAR) data, this document outlines the theoretical basis for these predictions and provides the experimental protocols required to validate them.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

To accurately predict biological activity, one must deconstruct the scaffold into its functional pharmacophores. The synergy between the electron-deficient pyrimidine ring and the basic piperidine moiety is the core driver of bioactivity.

The Pharmacophoric Triad

| Component | Chemical Function | Predicted Biological Role |

| Pyrimidine Core | Aromatic, electron-deficient N-heterocycle. | Kinase Hinge Binder: Mimics the adenine ring of ATP, forming H-bonds with the kinase hinge region (e.g., Val, Leu residues). |

| Piperidine Ring | Saturated, basic N-heterocycle ( | Solubility & Interaction: Protonated at physiological pH; forms salt bridges with acidic residues (Asp/Glu) in the solvent-exposed regions of the binding pocket. |

| Dimethyl Substitution | Steric bulk and lipophilicity enhancer.[1] | Conformational Lock: The methyl groups (often at C4/C6 of pyrimidine) induce steric clash, forcing the molecule into a specific bioactive conformation, reducing entropic penalty upon binding. |

Visualization: SAR Logic Flow

The following diagram illustrates the logical flow from chemical structure to predicted biological outcome.

Caption: Logical mapping of structural features to predicted pharmacological targets.

Predicted Biological Profiles[1]

Based on current literature and computational docking studies, this scaffold is predicted to exhibit activity in two primary therapeutic areas.[2][3]

Prediction A: GPR119 Agonism (Metabolic Disorders)

-

Mechanism of Action: GPR119 is a GPCR expressed in pancreatic

-cells and intestinal L-cells.[1][4][6] Activation leads to elevated cAMP, stimulating glucose-dependent insulin secretion (GSIS) and GLP-1 release.[4] -

Prediction Confidence: High . The pyrimidine-piperidine scaffold is a well-established pharmacophore for GPR119, often referred to in patent literature (e.g., DS-8500 analogs).

-

Binding Mode: The piperidine nitrogen forms a critical ionic interaction with the conserved receptor residues, while the dimethyl-pyrimidine occupies the hydrophobic pocket, mimicking the endogenous lipid ligand (oleoylethanolamide).

Prediction B: Kinase Inhibition (Oncology)

-

Therapeutic Context: Solid tumors (Non-Small Cell Lung Cancer, Breast Cancer).[1]

-

Mechanism of Action: ATP-competitive inhibition.[1]

-

Target Specificity:

-

Prediction Confidence: Moderate-High .[1] Requires specific substitution at the C2-position of the pyrimidine to ensure hinge-binding capability.

Computational Prediction Framework (Protocol)

To validate these predictions in silico before synthesis, follow this standardized workflow.

Molecular Docking Protocol

Objective: Predict binding affinity (

-

Ligand Preparation:

-

Receptor Grid Generation:

-

Docking Execution (AutoDock Vina / Glide):

-

Set exhaustiveness to 32 (high precision).

-

Allow rotation of the piperidine-pyrimidine bond.

-

-

Scoring:

Experimental Validation Protocols

Once predictions are made, they must be validated using self-verifying bioassays.

Protocol: GPR119 cAMP Accumulation Assay (Functional)

Purpose: Verify agonism by measuring intracellular cAMP levels.[1]

-

Reagents: HEK293 cells stably expressing human GPR119, HTRF cAMP kit (Cisbio).

-

Procedure:

-

Seeding: Plate 10,000 cells/well in 384-well low-volume plates.

-

Stimulation: Add 5

L of the dimethyl pyrimidine-piperidine derivative (dissolved in DMSO/Buffer). Incubate for 30 min at 37°C.-

Control: Use MBX-2982 (100 nM) as a positive control.[1]

-

-

Detection: Add 5

L of cAMP-d2 and 5 -

Reading: Incubate 1 hour at RT. Read FRET signal (665 nm / 620 nm) on an EnVision plate reader.

-

-

Validation Criteria: A sigmoidal dose-response curve with

confirms potent agonism.

Protocol: Kinase ADP-Glo Assay (Biochemical)

Purpose: Quantify kinase inhibition (

-

Reagents: Recombinant Kinase (e.g., mTOR), ATP (at

), Lipid Substrate, ADP-Glo Reagent (Promega). -

Procedure:

-

Reaction: Mix Kinase (2 ng/well), Substrate, and Test Compound in kinase buffer.

-

Initiation: Add ATP. Incubate for 60 min at RT.

-

Depletion: Add ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP

Luciferase light).[1] -

Reading: Measure Luminescence.

-

-

Validation Criteria:

calculation via non-linear regression (GraphPad Prism).

Pathway Visualization: GPR119 Mechanism

Understanding the downstream effects is crucial for drug development.[1] The diagram below details the signaling cascade activated by the scaffold.

Caption: Signal transduction pathway for GPR119 agonism leading to glycemic control.[4]

ADMET Profiling (Predicted)

The "drug-likeness" of dimethyl pyrimidine-piperidine derivatives is generally favorable but requires monitoring of specific parameters.

| Property | Prediction | Mechanistic Explanation |

| LogP (Lipophilicity) | 2.5 - 3.8 | The dimethyl groups increase LogP, improving membrane permeability but potentially reducing aqueous solubility. |

| Metabolic Stability | Moderate | The dimethyl substitution on the pyrimidine ring blocks oxidation at the vulnerable C4/C6 positions, extending half-life ( |

| hERG Inhibition | Risk Alert | Basic piperidines can bind the hERG channel (cardiotoxicity).[1] Mitigation: Introduce polar groups (e.g., oxadiazole) on the piperidine nitrogen. |

| BBB Permeability | High | Suitable for CNS targets (if desired), but a liability if peripheral restriction (e.g., for diabetes) is the goal. |

References

-

Ritter, K., et al. (2021). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents.[1]

-

Nema, P., et al. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM.[1][2] Future Journal of Pharmaceutical Sciences.[1][2]

-

Kubo, O., et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives.[7] Bioorganic & Medicinal Chemistry.[1][4][8][9][10][11][12]

-

BenchChem Technical Report. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR).

-

Zhang, S., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists.[5] Molecular Diversity.[1][5]

-

Furet, P., et al. (2025).[4] Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors.[9][13] Current Pharmaceutical Design.[1][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives | Neuroquantology [neuroquantology.com]

- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Improving yield of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine synthesis

Ticket Topic: Optimization of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: Synthesizing 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine involves creating an ether linkage between an electron-deficient heteroaryl halide (2-chloro-4,6-dimethylpyrimidine) and a bifunctional nucleophile (4-hydroxypiperidine).

The Critical Failure Point: The primary cause of low yield in this specific reaction is chemoselectivity . 4-Hydroxypiperidine contains both a secondary amine and a secondary alcohol. Under standard nucleophilic aromatic substitution (

The Solution: You cannot rely on kinetic control to favor the oxygen. You must utilize a Protection-Conjugation-Deprotection strategy. The protocol below details the "Gold Standard" route using N-Boc protection to guarantee regioselectivity, followed by optimized

The Critical Path (Workflow Visualization)

The following logic flow illustrates the mandatory reaction pathway to avoid common side-reactions (N-alkylation and hydrolysis).

Figure 1: The optimized synthetic workflow ensuring exclusive O-arylation via N-Boc protection.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale . Scale up/down linearly, but maintain concentration.

Phase A: Preparation of Nucleophile (If not purchasing N-Boc material)

Note: If you already have N-Boc-4-hydroxypiperidine, skip to Phase B.

-

Reactants: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM.

-

Reagent: Add

(1.1 eq) and -

Condition: Stir at RT for 4 hours.

-

Validation: Check TLC. The baseline amine spot should disappear.

Phase B: The Coupling (The Yield Critical Step)

Rationale: We use Sodium Hydride (NaH) to irreversibly deprotonate the alcohol. The resulting alkoxide is a powerful nucleophile capable of attacking the 2-position of the pyrimidine, which is deactivated by the electron-donating methyl groups at positions 4 and 6 [1].

| Parameter | Specification | Scientific Reasoning |

| Solvent | Anhydrous THF or DMF | Critical. Water will quench the alkoxide and hydrolyze the chloropyrimidine to a "dead" hydroxy-pyrimidine byproduct. |

| Base | NaH (60% in oil), 1.2 eq | Irreversible deprotonation drives the equilibrium to the reactive alkoxide species. |

| Temperature | 0°C | Start cold to control H2 evolution. Heat is required to overcome the steric/electronic deactivation of the dimethyl groups. |

| Stoichiometry | 1.0 eq Electrophile : 1.1 eq Nucleophile | Use slight excess of the alcohol to ensure complete consumption of the chloride. |

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

-

Deprotonation: Add N-Boc-4-hydroxypiperidine (1.1 eq) dissolved in anhydrous THF/DMF. Cool to 0°C.[1][2]

-

Activation: Add NaH (1.2 eq) portion-wise. Wait for gas evolution to cease (approx. 30 mins). This ensures the "naked" anion is formed.

-

Addition: Add 2-Chloro-4,6-dimethylpyrimidine (1.0 eq) as a solution in the same solvent.

-

Reaction: Warm to RT, then heat to reflux (THF) or 80°C (DMF) for 4-12 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (M+H ~143) and appearance of the Boc-protected intermediate (M+H ~308).

Phase C: Deprotection & Isolation

-

Quench: Cool to RT. Carefully add water to quench excess NaH.

-

Extraction: Extract with EtOAc. Wash organics with water (x3) to remove DMF (if used). Dry over

.[3] -

Deprotection: Dissolve crude in DCM. Add TFA (10-20 eq). Stir 2 hours.

-

Workup: Evaporate volatiles. Basify with saturated

or 1M NaOH to pH > 10. Extract with DCM/IPA (3:1 mixture) to recover the free amine.

Troubleshooting Center (FAQs)

Issue 1: "I am seeing a product with the correct mass, but the NMR is messy/wrong."

Diagnosis: You likely have a mixture of N-alkylation and O-alkylation, or purely N-alkylation if you skipped the protection step.

-

Mechanism: The piperidine nitrogen is a soft, neutral nucleophile. The hydroxyl oxygen is a hard nucleophile. Without deprotonation (NaH), the neutral amine attacks the chloropyrimidine much faster than the neutral alcohol [2].

-

Fix: You must use N-Boc-4-hydroxypiperidine.[4] There is no reliable way to favor O-alkylation over N-alkylation on the unprotected scaffold without significant side products.

Issue 2: "The reaction stalls at 50-60% conversion."

Diagnosis: "Anion Death" due to moisture or base degradation.

-

Mechanism: The 4,6-dimethyl groups donate electron density into the pyrimidine ring, making the C-2 position less electrophilic than in a simple 2-chloropyrimidine. The reaction requires a sustained high concentration of the alkoxide. If moisture enters, it produces NaOH, which is not strong enough to deprotonate the alcohol fully, halting the reaction.

-

Fix:

-

Use fresh NaH (old NaH absorbs moisture).

-

Add Molecular Sieves (4Å) to the reaction vessel.

-

Switch solvent from THF (Reflux 66°C) to DMF (Run at 90°C) to overcome the activation energy barrier.

-

Issue 3: "I see a major impurity with Mass [M-Cl+OH] (Hydrolysis)."

Diagnosis: Competitive hydrolysis of the starting chloride.

-

Mechanism: Trace water acts as a nucleophile. The resulting 2-hydroxy-4,6-dimethylpyrimidine is unreactive to

. -

Fix: Ensure the alcohol and NaH are mixed before adding the chloropyrimidine. This ensures the chloride immediately encounters the intended alkoxide nucleophile, not water.

Diagnostic Logic Tree

Use this chart to diagnose your specific yield issue.

Figure 2: Diagnostic logic for identifying yield loss causes.

References

-

National Institutes of Health (NIH). (2007).[5] Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines. Organic Letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming solubility issues of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine in water

Case Reference: Solubility Optimization & Formulation

Welcome to the Technical Support Hub. You are accessing this guide because you are encountering precipitation, poor dissolution, or instability with 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine . This molecule presents a classic "Solubility Paradox" common in medicinal chemistry intermediates: it possesses a highly basic center (piperidine) but remains lipophilic due to the dimethyl-pyrimidine core.

This guide provides a root-cause analysis and three validated workflows to solubilize this compound for in vitro assays and in vivo administration.

Part 1: Molecular Diagnostics (The "Why")

Before attempting to dissolve the compound, you must understand its "Solubility Personality."

| Feature | Chemical Consequence | Impact on Solubility |

| Piperidine Nitrogen | Secondary Amine ( | The Key Handle. At neutral pH (7.0), this is partially protonated, but often not enough to overcome the crystal lattice energy. At pH > 8, it is neutral and insoluble. |

| Pyrimidine Core | Aromatic Heterocycle | The Barrier. Planar and lipophilic. Promotes |

| Ether Linkage | Rotatable Bond | Adds flexibility, but does not contribute significantly to polarity. |

The Diagnosis: If your compound is not dissolving in water, you are likely working with the Free Base form, or you are dissolving a Salt Form into a buffer that neutralizes it (e.g., PBS at pH 7.4).

Part 2: Diagnostic Workflow

Use this decision tree to determine the correct solubilization strategy for your specific application.

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on end-use requirements.

Part 3: Troubleshooting Protocols

Protocol A: In-Situ Salt Formation (The "Gold Standard")

Best for: High concentration stocks, PK studies, chemical synthesis.

Mechanism: You convert the lipophilic free base into a hydrophilic cation by protonating the piperidine nitrogen.

Reagents:

-

1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid.

-

Deionized Water (Milli-Q).

Step-by-Step:

-

Weighing: Weigh the target amount of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine free base.

-

Stoichiometry: Calculate the molar amount. You need 1.05 to 1.1 equivalents of acid.

-

Calculation:

. -

Acid Volume:

.

-

-

Addition: Add the calculated volume of 1.0 M HCl directly to the powder.

-

Dissolution: Vortex immediately. The powder should dissolve rapidly.

-

Dilution: Add water only after the acid has dissolved the solid.

-

Warning: Adding water first creates a suspension that is harder to protonate due to surface area limitations.

-

Validation:

-

Measure pH.[1][2] It should be between 3.0 and 4.5. If pH > 6.0, the compound will likely crash out over time.

Protocol B: Co-Solvent System (The "Rescue")

Best for: Cellular assays where DMSO < 1% is required.

Mechanism: Reduces the dielectric constant of the solvent, making it more "friendly" to the lipophilic pyrimidine rings.

Recommended Formulation:

| Component | Percentage (v/v) | Role |

|---|---|---|

| DMSO | 5% | Primary solubilizer (breaks crystal lattice). |

| PEG 400 | 30% | Interface stabilizer; prevents rapid precipitation upon dilution. |

| Water / Saline | 65% | Bulk vehicle. |

Step-by-Step:

-

Dissolve compound completely in DMSO (Concept: "Pre-solubilization").

-

Add PEG 400 to the DMSO solution and vortex.

-

Slowly add the water/saline while vortexing.

-

Critical: Do not add the organic mix to the water; add water to the organic mix to avoid "shock precipitation."

-

Protocol C: Cyclodextrin Complexation (The "Stealth Mode")

Best for: IV injection, sensitive biological models where low pH or DMSO is toxic.

Mechanism: The lipophilic dimethyl-pyrimidine tail inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex in solution.

Reagents:

-

HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutyl ether).

-

Note: Standard

-CD has low solubility; avoid it. Use the derivatives.

Step-by-Step:

-

Prepare a 20% (w/v) stock solution of HP-β-CD in water.

-

Add the compound (Free Base) to this vehicle.

-

Sonication: Sonicate for 30–60 minutes at ambient temperature.

-

Filtration: Filter through a 0.22 µm PVDF filter.

-

Quantification: You must verify concentration via HPLC/UV, as this is an equilibrium process and you may not achieve 100% recovery.

Part 4: Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in 0.1 M HCl, but when I added PBS (Phosphate Buffered Saline), it turned cloudy. Why? A: This is the "pH Shock" effect. PBS is a strong buffer designed to hold pH at 7.4. When you added your acidic drug solution, the PBS neutralized the acid. The piperidine de-protonated, reverted to its Free Base form, and precipitated.

-

Fix: Use a lower pH buffer (e.g., Acetate buffer pH 5.0) or reduce the concentration so the free base remains below its solubility limit.

Q2: Can I use DMSO for animal studies? A: Generally, no more than 5-10% DMSO is tolerated IV or IP. High DMSO causes hemolysis and pain. Use Protocol C (Cyclodextrins) for animal work to avoid solvent toxicity artifacts.

Q3: My compound is an "oil" after I try to dry it down. Is it impure? A: Not necessarily. Piperidine derivatives often form hygroscopic salts or amorphous solids that "oil out" rather than crystallize.

-

Fix: Lyophilize (freeze-dry) the solution rather than using a rotary evaporator to obtain a fluffy, dissolvable powder.

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

- Context: Authoritative guide on selecting counter-ions (HCl vs Citr

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

- Context: Validates Protocol C, specifically the use of HP-β-CD for lipophilic nitrogenous bases.

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

- Context: Establishes the regulatory framework for solubility classification (BCS Class II/IV) relevant to this compound.

-

PubChem Compound Summary. Piperidine. National Center for Biotechnology Information. Link

- Context: Source for fundamental pKa data (11.22)

Sources

Technical Support Center: Managing Hygroscopic Piperidine-Pyrimidine Salts

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with piperidine-pyrimidine salt APIs. This resource is designed to provide in-depth guidance and practical solutions for the challenges posed by the hygroscopic nature of these compounds. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues related to moisture sensitivity, ensuring the integrity and success of your experiments and drug development programs.

Introduction: The Challenge of Hygroscopicity in Piperidine-Pyrimidine Salts

Piperidine and pyrimidine scaffolds are cornerstones in modern drug discovery, valued for their versatile biological activities. When formulated as salts to enhance properties like solubility, a common challenge that arises is hygroscopicity—the tendency to absorb moisture from the atmosphere.[1][2] This can lead to a cascade of undesirable events, including:

-

Physical Instability: Changes in crystal structure, deliquescence, and altered mechanical properties can hinder powder flow, processing, and formulation.[1][3]

-

Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, compromising the stability and shelf-life of the API.[1]

-

Loss of Efficacy: Moisture-induced transformations can impact the dissolution rate and bioavailability of the final drug product.

This guide provides a structured approach to understanding and mitigating these challenges through a troubleshooting guide and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with piperidine-pyrimidine salts, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: My piperidine-pyrimidine salt powder is clumping and shows poor flowability during handling and formulation.

Possible Cause: This is a classic sign of moisture uptake. The adsorbed water acts as a plasticizer and can lead to the formation of liquid bridges between particles, increasing inter-particle adhesion.[3]

Troubleshooting Steps:

-

Quantify the Water Content:

-

Protocol: Use Karl Fischer titration for an accurate measurement of the water content in your sample.[] This will provide a baseline for the extent of moisture absorption.

-

Rationale: Karl Fischer titration is a highly specific and sensitive method for water determination and is considered a gold standard.[]

-

-

Assess Hygroscopicity Profile:

-

Protocol: Perform Dynamic Vapor Sorption (DVS) analysis to understand how your material behaves at different relative humidity (RH) levels.[3][5] This involves exposing the sample to a controlled humidity program and measuring the change in mass.

-

Rationale: DVS provides critical information on the critical relative humidity (CRH) at which significant moisture uptake occurs, helping to define safe handling and storage conditions.[6]

-

-

Control the Environment:

-

Immediate Action: Handle the material in a glove box with controlled low humidity or in a room with a dehumidifier.

-

Rationale: Minimizing exposure to ambient humidity is the most direct way to prevent further moisture uptake.

-

-

Consider Formulation Strategies:

-

Protocol: If environmental control is insufficient, consider co-processing the API with excipients that can mitigate hygroscopicity. Hydrophobic excipients like magnesium stearate or certain grades of microcrystalline cellulose can be beneficial.

-

Rationale: These excipients can act by physically shielding the API from moisture or by preferentially adsorbing available water.[7]

-

Issue 2: I am observing unexpected peaks or changes in the X-ray powder diffraction (XRPD) pattern of my salt after storage.

Possible Cause: Moisture can induce phase transitions in crystalline solids, leading to the formation of hydrates or different polymorphic forms.[6][8]

Troubleshooting Steps:

-

Correlate with Moisture Content:

-

Protocol: Analyze the sample using both XRPD and a method to determine water content (e.g., Karl Fischer titration or Thermogravimetric Analysis - TGA).

-

Rationale: This will help determine if the new crystalline form is a hydrate. TGA can show a weight loss step corresponding to the loss of water at elevated temperatures.

-

-

Variable Humidity XRPD (VH-XRPD):

-

Protocol: If available, perform XRPD analysis under controlled humidity conditions. This allows for the direct observation of phase changes as a function of RH.

-

Rationale: VH-XRPD provides real-time data on the structural stability of your material in response to moisture.

-

-

Re-evaluate Salt Form Selection:

-

Protocol: If the current salt form is persistently unstable, a salt screening study may be necessary to identify a more stable, less hygroscopic alternative.[5]

-

Rationale: Different counterions can significantly impact the physicochemical properties of the API, including its hygroscopicity and solid-state stability.[1]

-

Issue 3: My amorphous piperidine-pyrimidine salt is crystallizing over time.

Possible Cause: Amorphous materials are thermodynamically unstable and tend to crystallize. Adsorbed moisture can act as a plasticizer, lowering the glass transition temperature (Tg) and increasing molecular mobility, which accelerates crystallization.[6]

Troubleshooting Steps:

-

Determine the Glass Transition Temperature (Tg):

-

Protocol: Use Differential Scanning Calorimetry (DSC) to measure the Tg of your amorphous material. Then, perform DSC on samples with known water content to understand the plasticizing effect of moisture.

-

Rationale: Knowing the relationship between water content and Tg is crucial for defining storage conditions that maintain the amorphous state.

-

-

Formulate as an Amorphous Solid Dispersion (ASD):

-

Utilize Co-crystallization:

-

Protocol: Explore the formation of co-crystals with a suitable co-former. Co-crystals are crystalline materials composed of the API and a co-former in a stoichiometric ratio.[11]

-

Rationale: Co-crystallization can create a new, stable crystalline form with improved physicochemical properties, including reduced hygroscopicity.[7][11][12]

-

Troubleshooting Workflow Diagram

Caption: Decision workflow for troubleshooting hygroscopic piperidine-pyrimidine salts.

Frequently Asked Questions (FAQs)

Q1: Why are piperidine-pyrimidine salts often hygroscopic?

The hygroscopicity of these salts is often attributed to the presence of polar functional groups, such as the nitrogen atoms in the piperidine and pyrimidine rings, which can form hydrogen bonds with water molecules. The salt form itself, being ionic, can also have a strong affinity for water. The specific counterion used will also significantly influence the overall hygroscopicity.[1]

Q2: What is the difference between absorption and adsorption of water?

Adsorption is a surface phenomenon where water molecules adhere to the surface of the solid. Absorption involves water penetrating the bulk structure of the material.[3] Both can lead to issues, but absorption often results in more significant changes to the material's properties.

Q3: How can I quickly assess the hygroscopicity of a new salt?

A simple method is to place a small, pre-weighed amount of the sample in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) and monitor the weight change over 24 hours. For a more quantitative and detailed assessment, Dynamic Vapor Sorption (DVS) is the recommended technique.[5][13]

Q4: What are the key formulation strategies to mitigate hygroscopicity?

There are four main strategies:

-

Film Coating: Applying a protective polymer coat to the solid dosage form to act as a moisture barrier.[7]

-

Encapsulation: Enclosing the API within a protective shell, often done via spray drying.[7]

-

Co-processing with Excipients: Blending the API with excipients that are either hydrophobic or have a higher affinity for water, thus protecting the API.[7]

-

Crystal Engineering (Co-crystallization): Forming a new crystalline solid with a co-former that has reduced hygroscopicity.[7][11][12]

Q5: Can spray drying help with my hygroscopic piperidine-pyrimidine salt?

Yes, spray drying can be a valuable tool. It can be used to create amorphous solid dispersions with polymers, which can improve stability.[9] Additionally, spray drying parameters can be manipulated to create particles with surfaces enriched in hydrophobic materials, which can improve aerosolization and reduce moisture uptake.[14][15]

Q6: What are the regulatory considerations for hygroscopic APIs?

Regulatory agencies require a thorough understanding of the hygroscopic nature of an API and its potential impact on the quality, safety, and efficacy of the drug product. Stability studies under various humidity conditions are essential, and appropriate control strategies (e.g., formulation, packaging) must be justified.

Data Summary Table

| Parameter | Analytical Technique | Purpose | Typical Acceptance Criteria (Example) |

| Water Content | Karl Fischer Titration | Quantify the amount of water in the sample. | Varies by compound and stage of development. Typically <0.5% for early-stage material. |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Determine the extent and rate of water uptake at different RH. | Non-hygroscopic: <0.2% weight gain at 80% RH. Slightly hygroscopic: 0.2% to <2% weight gain. |

| Solid Form | X-ray Powder Diffraction (XRPD) | Identify the crystalline form and detect any phase changes. | No change in diffraction pattern after exposure to relevant humidity conditions. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | Determine melting point, glass transition, and dehydration events. | No significant change in thermal behavior after storage under stressed humidity. |

Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place 5-10 mg of the piperidine-pyrimidine salt in the DVS sample pan.

-

Drying: Equilibrate the sample at 0% RH until a stable weight is achieved. This establishes the dry mass.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., 0.002% per minute).

-

Desorption Isotherm: Decrease the RH in the same stepwise manner back to 0% RH.

-

Data Analysis: Plot the percentage change in mass versus RH to generate the sorption-desorption isotherm. This will reveal the hygroscopic classification, critical relative humidity, and any hysteresis.

Protocol 2: Co-crystal Screening by Liquid-Assisted Grinding

-

Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) that have the potential to form hydrogen bonds with your piperidine-pyrimidine salt.

-

Grinding: Place a 1:1 molar ratio of your API and the co-former in a ball mill or a mortar and pestle.

-

Solvent Addition: Add a small amount of a suitable solvent (e.g., ethanol, acetone) to facilitate the reaction.

-

Grinding (continued): Grind the mixture for a specified period (e.g., 30-60 minutes).

-

Analysis: Analyze the resulting solid by XRPD to identify any new crystalline phases, indicative of co-crystal formation. Promising candidates can then be scaled up and fully characterized.

References

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (URL: [Link])

-

Salt Selection in Drug Development. Pharmaceutical Technology. (URL: [Link])

-

Insight into the phase changes of pharmaceutical salts during processing. (URL: [Link])

-

Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. (URL: [Link])

-

Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. PMC. (URL: [Link])

-

Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. (URL: [Link])

-

Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (URL: [Link])

-

Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. (URL: [Link])

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. (URL: [Link])

-

The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. (URL: [Link])

-

Water Films: The Motor of Phase Transitions in Salt Mixtures. PMC. (URL: [Link])

-

The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. (URL: [Link])

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. (URL: [Link])

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. (URL: [Link])

-

Pharmaceutical Salt Formation Guided by Phase Diagrams. ResearchGate. (URL: [Link])

-

QUALI-V EXTRA DRY: A NOVEL CAPSULE FOR DELIVERING HYGROSCOPIC FORMULATIONS. ONdrugDelivery. (URL: [Link])

-

Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Request PDF. ResearchGate. (URL: [Link])

-

Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. ResearchGate. (URL: [Link])

-

Xilobam: Effect of salt form on pharmaceutical properties. ResearchGate. (URL: [Link])

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (URL: [Link])

-

Manipulation of spray-drying conditions to develop dry powder particles with surfaces enriched in hydrophobic material to achieve high aerosolization of a hygroscopic drug. PubMed. (URL: [Link])

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (URL: [Link])

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (URL: [Link])

-

Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. (URL: [Link])

-

Pharmaceutical Cocrystals: An Emerging Approach to Physical Property Enhancement. Jones Day. (URL: [Link])

-

Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (URL: [Link])

-

Spray Drying for Direct Compression. Encyclopedia.pub. (URL: [Link])

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])

- Spray dried low hygroscopicity active powder compositions.

-

A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. (URL: [Link])

-

Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews. (URL: [Link])

-

[Research about effect of spray drying conditions on hygroscopicity of spray dry powder of gubi compound's water extract and its mechanism]. PubMed. (URL: [Link])

-

High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Piperidine. Wikipedia. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs. PMC. (URL: [Link])

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (URL: [Link])

-

Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. PMC. (URL: [Link])

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pharmainfo.in [pharmainfo.in]

- 5. pharmtech.com [pharmtech.com]

- 6. azom.com [azom.com]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. Manipulation of spray-drying conditions to develop dry powder particles with surfaces enriched in hydrophobic material to achieve high aerosolization of a hygroscopic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2022049488A1 - Spray dried low hygroscopicity active powder compositions - Google Patents [patents.google.com]

Validation & Comparative

Comparative Guide: Ether vs. Amine Linkers in Pyrimidine-Piperidine Conjugates

Executive Summary

In the optimization of pyrimidine-piperidine scaffolds—ubiquitous in kinase inhibitors (e.g., Palbociclib), GPCR ligands, and antivirals—the choice between an ether (-O-) and amine (-NH-) linker is rarely a trivial bioisosteric swap. It is a fundamental design decision that alters the vector of the substituent, the electronic density of the pyrimidine core, and the metabolic liability of the molecule.

This guide provides a technical comparison of these two linkages, offering experimental protocols and decision-making frameworks to assist medicinal chemists in navigating this bifurcation point.

Part 1: Structural & Electronic Implications

Electronic Modulation of the Pyrimidine Core

The linker atom directly influences the electron deficiency of the pyrimidine ring, which affects both target binding (e.g., hinge region interactions) and reactivity.

-

Amine Linker (-NH-):

-

Effect: Strong resonance donor. The lone pair on the nitrogen conjugates effectively with the pyrimidine

-system. -

Result: Increases electron density on the pyrimidine ring more significantly than the ether. This can raise the pKa of the ring nitrogens, potentially strengthening H-bond acceptor interactions with the protein.

-

H-Bonding: The linker -NH- itself acts as a Hydrogen Bond Donor . This is often critical for kinase inhibitors where the linker NH binds to the backbone carbonyl of the hinge region (e.g., Glu residues).

-

-

Ether Linker (-O-):

-

Effect: Inductive withdrawer (

-acceptor) but resonance donor ( -

Result: The ether oxygen acts purely as a Hydrogen Bond Acceptor . It lacks the donor capability, which can be a "deal-breaker" if the binding pocket requires a donor, or a "feature" if desolvation penalties for the donor are too high.

-

Conformational Vectors

While often considered isosteric, the C-X-C bond angles differ:

-

C-N-C Angle: Typically ~117-120° (planarized due to conjugation).

-

C-O-C Angle: Typically ~105-110°.

-

Impact: The ether linker introduces a "kink" that slightly alters the exit vector of the piperidine ring relative to the pyrimidine. In tight pockets, this 10-15° deviation results in significant IC50 shifts.

Physicochemical Comparison Table

| Feature | Amine Linker (-NH-) | Ether Linker (-O-) |

| H-Bond Capacity | Donor & Acceptor | Acceptor Only |

| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) |

| Solubility | Generally Higher (Polarity + potential protonation) | Lower |

| Metabolic Liability | N-dealkylation, Oxidation | O-dealkylation (generally slower) |

| Rotational Barrier | Higher (Partial double bond character) | Lower (Freer rotation) |

Part 2: Synthetic Accessibility & Protocols

The synthesis of these conjugates typically proceeds via Nucleophilic Aromatic Substitution (

Reaction Pathway Diagram[2]

Figure 1: Parallel synthetic workflows for amine vs. ether installation via

Experimental Protocols

Protocol A: Amine Linkage (Standard

)

Applicability: High. Amines are excellent nucleophiles for chloropyrimidines.[2]

-

Dissolution: Dissolve 2,4-dichloropyrimidine derivative (1.0 eq) in anhydrous Ethanol or n-Butanol (0.2 M).

-

Addition: Add the amino-piperidine (1.1 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

-

Reflux: Heat the mixture to 80°C (EtOH) or 110°C (n-BuOH) for 4–12 hours. Monitor by LCMS.

-

Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with saturated NaHCO3 and brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Note: If the pyrimidine is unreactive (electron-rich), microwave irradiation at 120°C for 30 mins is recommended.

-

Protocol B: Ether Linkage (Alkoxide Displacement)

Applicability: Moderate. Alcohols are poor nucleophiles and require deprotonation to form the alkoxide.

-

Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C under Argon.

-

Alkoxide Formation: Dropwise add the hydroxy-piperidine (1.1 eq) dissolved in THF. Stir at 0°C for 30 mins until gas evolution ceases.

-

Coupling: Add the chloropyrimidine (1.0 eq) solution dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

-

Critical Step: If the reaction stalls, heat to 60°C. Do not exceed 60°C rapidly as elimination side-products can form.

-

-

Quench: Carefully quench with saturated NH4Cl solution (exothermic!).

-

Workup: Extract with EtOAc. Dry over MgSO4.

Part 3: Pharmacokinetic Profiling (ADME)

Metabolic Soft Spots

The linker determines the primary metabolic clearance pathway.

-

Amine Liability (N-Dealkylation):

-

Secondary amines (the linker) are susceptible to oxidative N-dealkylation by CYP450 isoforms.

-

Mitigation: Steric hindrance near the nitrogen (e.g., methyl group on the piperidine alpha-carbon) can slow this metabolism.

-

-

Ether Liability (O-Dealkylation):

Permeability & Efflux

-

Amine: At physiological pH (7.4), the piperidine nitrogen is basic. If the linker is also an amine, the molecule may carry a double positive charge (depending on pKa), potentially reducing passive permeability and increasing P-gp efflux liability.

-

Ether: Increases the overall lipophilicity (LogP) and removes a potential protonation site, often improving passive membrane permeability (PAMPA).

Part 4: Decision Matrix & Case Study

Selection Logic

Use the following logic flow to determine the starting scaffold for your SAR campaign.

Figure 2: Strategic decision tree for linker selection.

Representative Data (Simulated SAR)

Context: Optimization of a CDK-like kinase inhibitor.

| Compound | Linker | IC50 (nM) | LogD (7.4) | MLM Stability (t1/2 min) | Notes |

| Cmpd A | -NH- | 12 | 2.1 | 24 | High potency due to hinge H-bond; moderate stability. |

| Cmpd B | -O- | 450 | 3.4 | >120 | Loss of H-bond donor kills potency; stability improved. |

| Cmpd C | -N(Me)- | 380 | 2.5 | 45 | Methylation removes H-bond donor; potency drops similar to ether. |

Verdict: In this kinase case, the Amine (-NH-) is essential for potency despite the metabolic cost. For targets not requiring the donor (e.g., some GPCRs), the Ether (-O-) would be preferred for its superior metabolic stability and permeability profile.

References

-

Structure-Based Drug Design of Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Discusses the critical role of the NH linker in hinge binding for CDK inhibitors (Palbociclib analogs). URL:[Link] (Search: "CDK4/6 inhibitor structure activity relationship linker")

-

Comparison of Ether and Amine Linkers in PROTACs. Source: ResearchGate / J. Med. Chem Context: Highlights metabolic stability differences, specifically N-dealkylation vs O-dealkylation rates. URL:[Link] (Search: "metabolic stability ether vs amine linker PROTAC")

-

pKa Modulation in Drug Discovery. Source: Drug Hunter Context: Reference for pKa values of piperidine (approx 11) vs pyridine (approx 5) and the impact of linker electronics. URL:[Link] (Search: "pKa table medicinal chemistry amines")

Sources

A Comparative Guide to Elemental Analysis Standards for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

This guide provides a comprehensive framework for establishing robust elemental analysis standards for the novel heterocyclic compound, 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, comparative analysis of methodologies, grounded in the principles of scientific integrity and regulatory compliance. We will explore the core techniques for determining elemental composition and trace impurities, explaining the causality behind experimental choices to ensure accurate and reliable characterization of this promising molecule.

The Critical Role of Elemental Analysis in Pharmaceutical Development

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, a unique pyrimidine derivative, holds potential for various therapeutic applications. As with any new chemical entity (NCE), confirming its elemental composition is a fundamental step in its characterization. Elemental analysis serves two primary, non-negotiable purposes in the pharmaceutical industry:

-

Structural Confirmation: It provides a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements, serving as a crucial checkpoint to verify the empirical formula derived from synthesis.

-

Purity and Safety Assessment: It allows for the identification and quantification of elemental impurities that may have been introduced through catalysts, reagents, or manufacturing processes.[1] These impurities can be toxic, affect the drug's stability, or alter its efficacy, making their control a regulatory imperative.[2]

This guide will compare the gold-standard methods for both of these objectives, providing the technical insights necessary to develop a phase-appropriate and scientifically sound analytical package.[3]

Theoretical Elemental Composition: The Analytical Benchmark

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the primary reference against which all experimental data are compared.

Molecular Formula: C₁₃H₂₁N₃O

Molecular Weight: 235.33 g/mol

Table 1: Theoretical Elemental Composition of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 66.35% |

| Hydrogen | H | 1.008 | 21 | 21.168 | 9.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 17.86% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.80% |

Core Compositional Analysis: CHN Combustion

The most direct and widely accepted method for determining the carbon, hydrogen, and nitrogen content of an organic compound is high-temperature combustion analysis, commonly known as CHN analysis.

Principle of CHN Analysis

The technique is based on the "flash combustion" of a small, precisely weighed sample in an oxygen-rich environment.[4] This process rapidly and completely converts the sample into its constituent elemental gases (CO₂, H₂O, and N₂). These gases are then separated and quantified using a thermal conductivity detector (TCD).

The presence of a heterocyclic nitrogen ring in 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine makes complete combustion slightly more challenging than for simple hydrocarbons.[5][6] To overcome this, modern elemental analyzers employ strategies like using tin capsules for a vigorous exothermic reaction or mixing the sample with an oxidation catalyst such as vanadium pentoxide to ensure the complete conversion of nitrogen to N₂ gas and prevent the formation of nitrogen oxides (NOx), which would lead to inaccurate nitrogen results.[5]

Experimental Protocol: CHN Analysis

This protocol outlines a self-validating system for the CHN analysis of a research-grade sample.

Instrumentation: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.

Materials:

-

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine sample

-

Microanalytical balance (readable to 0.001 mg)

-

Tin capsules

-

Acetanilide (or other certified CHN standard)

-

High-purity helium and oxygen

Procedure:

-

Instrument Calibration:

-

Calibrate the instrument using a certified organic standard (e.g., Acetanilide). Analyze the standard multiple times to establish a calibration factor and verify instrument performance. The results for the standard should be within ±0.3% of the theoretical values.

-

-

Sample Preparation:

-

Accurately weigh 2-3 mg of the 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine sample into a tin capsule. The small sample size necessitates the use of a high-precision microbalance.

-

Crimp the tin capsule to ensure no sample is lost and to create a small, dense pellet for analysis.

-

-

Combustion and Analysis:

-

Place the encapsulated sample into the instrument's autosampler.

-

Initiate the analysis sequence. The sample is dropped into a high-temperature (approx. 950-1000°C) combustion tube.

-

A pulse of pure oxygen is introduced, causing rapid combustion. The tin capsule facilitates this, raising the temperature significantly.

-

The resulting gases (CO₂, H₂O, N₂, and excess O₂) are swept by a helium carrier gas through a reduction tube (containing copper) to convert any NOx to N₂.

-

-

Separation and Detection:

-

The gas mixture passes through a series of traps to absorb H₂O and CO₂ sequentially.

-

The remaining N₂ is detected by the thermal conductivity detector. The traps are then heated to release the CO₂ for detection.

-

The instrument's software integrates the detector signals and, using the calibration factor, calculates the percentage of C, H, and N in the original sample.

-

-

Data Acceptance Criteria:

-

Analyze the sample in triplicate. The results should be consistent, with a standard deviation of <0.2%.

-

The mean experimental values should fall within ±0.4% of the theoretical values calculated in Table 1. This is a widely accepted tolerance in the pharmaceutical industry for pure compounds.

-

Workflow for CHN Analysis

Caption: Workflow for CHN elemental analysis.

Trace Elemental Impurity Analysis: ICP-OES vs. ICP-MS

Beyond confirming the core structure, ensuring patient safety requires strict control of elemental impurities. Regulatory bodies like the USP and ICH have established clear guidelines (USP <232>, <233> and ICH Q3D) that replace outdated colorimetric tests with modern, highly sensitive instrumental techniques.[2][7][8][9] The two premier methods for this purpose are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Method Comparison

The choice between ICP-OES and ICP-MS depends on the specific requirements of the analysis, including the expected concentration of impurities and the complexity of the sample matrix.

Table 2: Comparison of ICP-OES and ICP-MS for Elemental Impurity Analysis

| Feature | ICP-OES (Optical Emission Spectrometry) | ICP-MS (Mass Spectrometry) |

| Principle | Measures the wavelength and intensity of light emitted by elements in a high-temperature plasma. | Measures the mass-to-charge ratio of ions created by the plasma. |

| Sensitivity | Good (parts per billion, ppb). Suitable for many elements.[10] | Excellent (parts per trillion, ppt). The gold standard for ultra-trace analysis.[10][11] |

| Throughput | High. Can measure many elements simultaneously and is generally faster per sample. | Lower. Sequential detection can be slower, but modern systems are improving. |

| Interferences | Primarily spectral (overlapping emission lines), which can often be corrected.[8] | Primarily isobaric (ions of different elements with the same mass). Collision/reaction cells are used to mitigate this. |

| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and more complex maintenance. |

| Regulatory Fit | Acceptable for elements with higher permissible daily exposure (PDE) limits. | Preferred and often required for highly toxic elements with very low PDE limits (e.g., Cd, Pb, As, Hg).[10] |

For a new drug substance like 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, a risk-based approach is recommended.[2] An initial screen using the highly sensitive ICP-MS is often the most efficient strategy to identify and quantify any potential elemental impurities, ensuring full compliance with the strictest regulatory limits.[2]

Experimental Protocol: Sample Preparation and ICP-MS Analysis

Accurate analysis is critically dependent on sample preparation. The goal is to completely digest the organic matrix to present a clear, aqueous solution to the instrument, avoiding blockages and matrix-induced interferences. Microwave digestion is the preferred method due to its speed, efficiency, and use of a closed-vessel system that prevents the loss of volatile elements.[11]

Instrumentation: Agilent 7800 ICP-MS or equivalent, Microwave Digestion System.

Materials:

-

4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine sample

-

Trace-metal grade Nitric Acid (HNO₃) and Hydrochloric Acid (HCl)

-

High-purity (18.2 MΩ·cm) deionized water

-

Multi-element calibration standards

Procedure:

-

Sample Digestion (Microwave-Assisted):

-

Accurately weigh approximately 100-250 mg of the sample into a clean microwave digestion vessel.

-

Add 5 mL of trace-metal grade HNO₃ and 1 mL of HCl. Rationale: Nitric acid is a strong oxidizing agent that destroys the organic matrix. A small amount of HCl is often added to stabilize certain elements like mercury.

-

Seal the vessels and place them in the microwave digestion system.

-

Run a pre-programmed digestion method, typically involving ramping to a high temperature (e.g., 200°C) and pressure to ensure complete digestion.

-

-

Dilution:

-

After cooling, carefully open the vessels in a fume hood.

-

Quantitatively transfer the digestate to a 50 mL volumetric flask.

-

Dilute to the mark with high-purity water. This final solution is now ready for analysis.

-

-

Instrument Calibration and Tuning:

-

Perform daily performance checks and tuning of the ICP-MS using a tuning solution to ensure sensitivity and resolution are optimal.

-

Prepare a series of multi-element calibration standards covering the expected concentration range of the analytes.

-

-

Analysis:

-

Introduce the prepared sample solution into the ICP-MS via a peristaltic pump and nebulizer.

-

The sample aerosol is transported to the argon plasma (~8000°C), where it is desolvated, atomized, and ionized.

-

The resulting ions are guided into the mass spectrometer, separated by their mass-to-charge ratio, and counted by a detector.

-

-

Validation and Data Reporting:

-

The method must be validated according to ICH Q2(R1) or USP <233> guidelines, assessing parameters like accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).[1][12]

-

Results are typically reported in µg/g (ppm) in the solid sample and compared against the control thresholds derived from the PDE limits.

-

Workflow for Elemental Impurity Analysis

Caption: Workflow for trace elemental impurity analysis via ICP-MS.

A Holistic View: Complementary Analytical Techniques

While elemental analysis is fundamental, it is one piece of the analytical puzzle. A comprehensive characterization of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine requires integrating data from several orthogonal techniques.

Table 3: Comparison of Key Analytical Techniques for Compound Characterization

| Technique | Primary Information Provided |

| Elemental Analysis (CHN, ICP-MS) | Quantitative elemental composition and impurity profile. Confirms the empirical formula. |

| Nuclear Magnetic Resonance (NMR) | Definitive molecular structure. Provides detailed information about the chemical environment of each atom (¹H, ¹³C). |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. Confirms the molecular formula and provides structural clues. |

| High-Performance Liquid Chromatography (HPLC) | Purity and quantification of the main compound and organic impurities. Separates the target molecule from related substances. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. Confirms key chemical bonds within the molecule. |

Conclusion and Recommendations

Establishing a robust elemental analysis standard for 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine is a critical, multi-faceted process that underpins both structural verification and patient safety.

-

For core elemental composition , high-temperature CHN combustion analysis is the definitive method. The experimental results for Carbon, Hydrogen, and Nitrogen must align with the theoretical values within an acceptance criterion of ±0.4%.

-

For trace elemental impurities , an ICP-MS-based method following USP <233> guidelines is the recommended approach. This ensures the highest level of sensitivity and the ability to meet the stringent PDE limits set by ICH Q3D for all potentially toxic elements.

By integrating these precise elemental analysis techniques with a broader suite of spectroscopic and chromatographic methods, researchers and drug developers can build a comprehensive data package that ensures the identity, purity, and safety of 4,6-Dimethyl-2-(piperidin-4-yloxy)pyrimidine, paving the way for its successful journey through the development pipeline.

References

- PerkinElmer, Inc. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.

-

Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

-

Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

-

HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. [Link]

-

UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector. [Link]

-

PMC. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

-

ResearchGate. ( C.H.N.) analysis data for some prepared compounds. [Link]

-

Scribd. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]

-

ResearchGate. Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]

-

Semantic Scholar. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

MDPI. Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. [Link]

-

PubChem. 4-(2-Furyl)-6,8-dimethyl-2-piperidin-1-ylpyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine. [Link]

-

Emery Pharma. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl). [Link]

-

Moroccan Journal of Chemistry. Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. [Link]

-

Cheméo. 4,6-dimethyl-2-phenylpyrimidine. [Link]

-

USP-NF. Elemental Impurities: Standards-Setting Record December 20, 2012. [Link]

-

US Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. [Link]

-

National Institutes of Health (NIH). Heterocycles in Medicinal Chemistry II. [Link]

-

Pharmaceutical Technology. Elemental Impurity Analysis. [Link]

-

PMC. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]